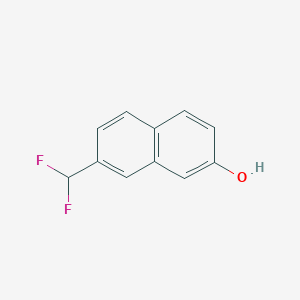

7-(Difluoromethyl)naphthalen-2-ol

Description

Significance of Organofluorine Compounds in Advanced Chemical Systems

Organofluorine compounds have become indispensable in the development of advanced chemical systems, particularly in the pharmaceutical and agrochemical industries. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius allow it to mimic a hydrogen atom in terms of size while inducing significant electronic effects.

The replacement of a hydrogen atom or a hydroxyl group with fluorine or a fluorine-containing group can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can prolong the in vivo half-life of a drug molecule.

Increased Lipophilicity: The introduction of fluorine can enhance a molecule's ability to permeate biological membranes, a critical factor for drug absorption and distribution.

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its ability to interact with biological targets.

Conformational Control: The strategic placement of fluorine atoms can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

Approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom, a testament to the transformative impact of organofluorine chemistry.

Overview of Naphthalene (B1677914) Derivatives in Organic Synthesis and Medicinal Chemistry Research

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in organic synthesis and medicinal chemistry. nih.govwikipedia.org Its planar structure and rich electron density make it an ideal platform for the construction of complex molecular architectures. nih.govwikipedia.org Naphthalene derivatives have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

The naphthalene core can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. This structural versatility has led to the development of numerous naphthalene-based drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen and the beta-blocker Propranolol. nih.govnih.gov In organic synthesis, naphthalene derivatives are valuable intermediates for the preparation of dyes, pigments, and advanced materials. wikipedia.org

The Difluoromethyl Group as a Bioisostere and its Conceptual Implications in Molecular Design

The difluoromethyl group (-CF2H) has emerged as a valuable bioisostere in medicinal chemistry. nih.govresearchgate.net A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The difluoromethyl group is often considered a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes methyl (-CH3) groups. nih.govresearchgate.net

Key characteristics of the difluoromethyl group that contribute to its utility in molecular design include:

Hydrogen Bond Donor Capability: The hydrogen atom in the -CF2H group is sufficiently acidic to act as a hydrogen bond donor, allowing it to mimic the hydrogen bonding interactions of a hydroxyl or thiol group. researchgate.netmdpi.com

Metabolic Stability: Similar to other organofluorine moieties, the difluoromethyl group is generally resistant to metabolic oxidation. researchgate.net

The ability of the difluoromethyl group to serve as a lipophilic hydrogen bond donor makes it a particularly attractive substituent for enhancing drug-target interactions while improving metabolic stability. researchgate.netmdpi.com

Detailed Research Findings

While specific experimental data for 7-(Difluoromethyl)naphthalen-2-ol is not extensively available in the public domain, its chemical properties and potential research applications can be inferred from the well-established chemistry of naphthalen-2-ol and the known effects of the difluoromethyl group.

The parent molecule, naphthalen-2-ol, is a well-characterized compound with the following properties:

| Property | Value |

| Molecular Formula | C10H8O |

| Molar Mass | 144.17 g/mol |

| Melting Point | 121-123 °C |

| Boiling Point | 285-286 °C |

| Acidity (pKa) | 9.5 |

| Appearance | White to yellowish crystalline solid |

The introduction of a difluoromethyl group at the 7-position of the naphthalene ring would be expected to alter these properties. The molecular weight would increase, and the lipophilicity would be enhanced. The acidity of the hydroxyl group at the 2-position might be slightly increased due to the electron-withdrawing nature of the difluoromethyl group, although the effect would be transmitted through the naphthalene ring system.

Structure

3D Structure

Properties

Molecular Formula |

C11H8F2O |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

7-(difluoromethyl)naphthalen-2-ol |

InChI |

InChI=1S/C11H8F2O/c12-11(13)8-2-1-7-3-4-10(14)6-9(7)5-8/h1-6,11,14H |

InChI Key |

HRQXGWOJWZYFRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)C(F)F |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 7 Difluoromethyl Naphthalen 2 Ol Derivatives

Chemical Reactions of the Hydroxyl Group on the Naphthalen-2-ol Scaffold

The hydroxyl group (-OH) of 7-(difluoromethyl)naphthalen-2-ol is a key site for chemical modifications. Its reactivity is twofold: the oxygen atom, with its lone pairs of electrons, acts as a nucleophile, while the polarized O-H bond allows for the hydrogen to be replaced. msu.eduyoutube.com

The nucleophilic character of the oxygen enables reactions such as etherification and esterification. In etherification, the hydroxyl group can be converted to an ether linkage (-OR) by reaction with alkyl halides or other electrophiles. This transformation is fundamental for modifying the steric and electronic properties of the molecule. Esterification, the reaction with carboxylic acids or their derivatives, yields the corresponding esters (-OCOR), which are important for creating prodrugs or altering the lipophilicity of the compound.

The acidity of the hydroxyl hydrogen facilitates its replacement by various groups. msu.edu For instance, reaction with a strong base followed by an alkylating agent can also lead to ethers. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), which then allows for nucleophilic substitution reactions at the carbon atom to which it is attached. msu.edu

Table 1: Representative Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Product Functional Group |

| Etherification | Alkyl halide, Base | Ether (-OR) |

| Esterification | Carboxylic acid (or derivative), Acid catalyst | Ester (-OCOR) |

| Sulfonate Ester Formation | Sulfonyl chloride, Base | Sulfonate Ester (-OSO₂R) |

Reactivity of the Difluoromethyl Group (–CF₂H)

The difluoromethyl (–CF₂H) group imparts unique reactivity to the naphthalene (B1677914) scaffold due to the strong electron-withdrawing nature of the fluorine atoms. This influences the properties of the molecule and provides a handle for specific chemical transformations.

Transformative Reactions at the Difluoromethyl Center

The C-H bond in the difluoromethyl group is activated by the adjacent fluorine atoms, making it susceptible to certain reactions. While the C-F bonds are generally strong, the C-H bond can be involved in radical reactions or deprotonation under strong basic conditions to form a difluoromethyl anion. This anion can then react with various electrophiles, allowing for the introduction of new substituents at this position.

The difluoromethyl group is often installed using specific reagents. For example, the Ruppert-Prakash reagent (TMSCF₃) is a well-known source for the trifluoromethyl group, and analogous difluoromethylating agents exist. wordpress.com

Selective Cleavage and Formation of C-C Bonds Involving Difluoromethylated Moieties

The formation of carbon-carbon bonds at the difluoromethylated position is a key strategy for building molecular complexity. This can be achieved through various cross-coupling reactions. For instance, after conversion of the –CF₂H group to a more reactive species, it can participate in palladium-catalyzed cross-coupling reactions to form new C-C bonds.

Enzymatic and biomimetic oxidation-reduction reactions can also play a role in the formation and cleavage of C-C bonds, although this is a broad area of research. nih.govnih.govscilit.com These reactions often involve the generation of radical intermediates or the rearrangement of unstable oxidized products. nih.govnih.gov

Aromatic Reactivity of the Naphthalene Core

The naphthalene ring system is an electron-rich aromatic core that can undergo various electrophilic substitution reactions. The presence of both the hydroxyl and the difluoromethyl groups influences the regioselectivity of these reactions.

Functionalization at Other Positions of the Naphthalene Ring

The hydroxyl group is an activating, ortho-, para-directing group, while the difluoromethyl group is a deactivating, meta-directing group. The interplay of these two substituents directs incoming electrophiles to specific positions on the naphthalene ring. For example, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at positions activated by the hydroxyl group and not significantly deactivated by the difluoromethyl group.

Biomimetic iron catalysts have been shown to effect the dearomative syn-dihydroxylation of naphthalene derivatives. acs.org This type of reaction highlights the potential for functionalizing the aromatic core in ways that differ from classical electrophilic substitution, leading to highly functionalized, non-aromatic structures.

Skeletal Editing and Rearrangement Reactions Leading to Naphthalene Systems

Recent advances in synthetic chemistry have introduced the concept of "skeletal editing," which involves the precise modification of a molecule's core structure. researchgate.netrsc.org These strategies can be employed to construct or modify naphthalene systems.

One such approach involves the transformation of other cyclic structures into naphthalenes. For example, methods have been developed for the skeletal editing of pyrroles and isoquinolines to generate benzene (B151609) and naphthalene derivatives. researchgate.netcitedrive.comnih.gov These reactions often proceed through ring-opening, electrocyclization, and elimination or rearrangement steps. citedrive.comnih.gov Another innovative method involves the ring expansion of indenes using a difluorodiazo reagent to access 2-(difluoromethyl)naphthalene (B2912400) derivatives. rsc.org These strategies offer powerful and unconventional routes to substituted naphthalenes, potentially including derivatives of this compound.

Structure Activity Relationship Sar Studies of Difluoromethylated Naphthalene 2 Ol Derivatives

Mechanistic Influence of the Difluoromethyl Group on Molecular Recognition and Biological Interactions

The difluoromethyl (CHF2) group exerts a significant mechanistic influence on a molecule's biological activity through a unique combination of electronic and steric properties. Unlike its non-fluorinated or perfluorinated counterparts, the CHF2 group acts as a lipophilic hydrogen bond donor. This capability allows it to form crucial hydrogen bonds with amino acid residues in the hinge region of enzyme ATP binding sites, effectively anchoring the molecule to its biological target. nih.gov

The introduction of fluorine atoms enhances electrostatic interactions, which can be critical for molecular recognition. rsc.org For instance, in the design of novel pan-Raf kinase inhibitors, the difluoromethyl group was specifically incorporated to engage with the hinge region of the ATP binding site, a role distinct from other functional groups. nih.gov The electron-withdrawing nature of the two fluorine atoms also modulates the acidity of the C-H bond, making it a more effective hydrogen bond donor compared to a standard methyl or methylene (B1212753) group. This directed interaction can increase both the affinity and selectivity of the compound for its target protein.

Positional Isomerism and its Impact on Biological Activity Mechanisms

The precise placement of the difluoromethyl group and other substituents on the naphthalene (B1677914) core is critical and dramatically impacts the mechanism of biological activity. Positional isomerism dictates the three-dimensional shape of the molecule and the spatial orientation of key functional groups, which in turn determines how effectively the molecule can fit into a specific protein binding pocket.

Studies on various naphthalene derivatives have consistently shown that altering the substitution pattern leads to significant changes in biological efficacy. For example, in a series of naphthalene-based sulphonamide derivatives, replacing a naphthalen-2-yl moiety with a naphthalen-1-yl group resulted in a significant increase in antiproliferative activity, highlighting that even a subtle shift in the connection point to the core scaffold can optimize interactions with the target. nih.gov

The relative positions of the hydroxyl (-OH) and difluoromethyl (-CHF2) groups on the naphthalene ring in a compound like 7-(difluoromethyl)naphthalen-2-ol define a specific vector between the hydrogen bond donating/accepting hydroxyl group and the hydrogen bond donating CHF2 group. Changing this positioning, for instance to a hypothetical 6-(difluoromethyl)naphthalen-2-ol or 1-(difluoromethyl)naphthalen-2-ol, would alter this vector and misalign the groups relative to the complementary residues in a target binding site, potentially reducing or ablating biological activity. Research on antimicrobial amphiphiles has demonstrated that such structural arrangements have a substantial effect on potency and the spectrum of activity. nih.gov

Table 1: Impact of Positional Isomerism on Antiproliferative Activity of Naphthalene-based Sulfonamides

| Compound | Naphthalene Moiety Position | Antiproliferative Activity (IC50 in µM) |

| 5c | Naphthalen-1-yl | 0.33 - 0.51 |

| 5d | Naphthalen-2-yl | Significantly lower activity than 5c |

Data derived from studies on naphthalene-based sulphonamides, illustrating the principle of positional isomerism. nih.gov

Substituent Effects on the Naphthalene Core and their Relation to Biological Activity Mechanisms

Beyond the core difluoromethyl and hydroxyl groups, the addition of other substituents to the naphthalene ring system can further modulate biological activity by altering the molecule's electronic, steric, and hydrophobic properties. researchgate.net These modifications are fundamental to fine-tuning the mechanism of action.

Structure-activity relationship studies on naphthol derivatives have revealed that the nature of these additional substituents is crucial. For example, in a series of inhibitors targeting the CREB-CBP interaction, it was found that a small, electron-withdrawing group at the para-position of a phenyl ring attached to the naphthol core was optimal for inhibitory activity. elsevierpure.com This demonstrates that electronic effects can be transmitted across the molecular scaffold to influence the key binding interactions.

Table 2: Effect of Substituents on Inhibition of KIX-KID Interaction by Naphthol Derivatives

| Compound | Substituent at para-position | Nature of Substituent | In Vitro Inhibition |

| Derivative A | -H | Neutral | Moderate |

| Derivative B | -Cl | Small, Electron-withdrawing | High |

| Derivative C | -OCH3 | Electron-donating | Low |

| Derivative D | -tBu | Bulky, Electron-donating | Very Low |

This interactive table is based on the principle that small, electron-withdrawing groups are preferred for activity in certain naphthol derivatives, as described in the literature. elsevierpure.com

Conformational Analysis and its Relevance to Ligand-Target Binding (Mechanistic Aspects)

Conformational analysis, the study of the three-dimensional shapes a molecule can adopt through rotation around its single bonds, is essential for understanding the mechanistic aspects of ligand-target binding. For a molecule like this compound to be biologically active, it must adopt a specific, low-energy conformation that is complementary to the geometry of the binding site on its target protein. nih.gov

Fluorine substitution is known to have a profound impact on molecular conformation. soton.ac.uk The difluoromethyl group, while possessing rotational freedom around its bond to the naphthalene ring, will have preferred orientations (conformers). The stability of these conformers is influenced by factors such as internal steric strain and interactions with the solvent or the local environment of a protein pocket. Computational studies are often employed to calculate the rotational energy barriers and predict the most stable conformers. researchgate.net

The relevance of this to the binding mechanism is direct: if the bioactive conformation (the shape the molecule must adopt to bind) is energetically unfavorable, the compound will exhibit weak or no activity. The flexibility of the CHF2 group may allow for an "induced fit" into the binding pocket, where the molecule adjusts its conformation upon binding. This conformational adaptability can be a key mechanistic advantage, allowing the ligand to optimize its interactions with the target protein.

Comparative SAR with Other Fluorinated Naphthalene Analogs (e.g., Trifluoromethylated Derivatives)

A comparative analysis of the structure-activity relationships between difluoromethylated (-CHF2) and trifluoromethylated (-CF3) naphthalene analogs reveals critical mechanistic differences. While both groups are electron-withdrawing and increase lipophilicity, their ability to participate in specific intermolecular interactions differs significantly.

The most crucial distinction is that the -CHF2 group can act as a hydrogen bond donor, whereas the -CF3 group cannot. nih.gov This single difference can completely alter the binding mode and biological activity. If a key mechanistic step involves the donation of a hydrogen bond to a specific residue (e.g., a backbone carbonyl in a kinase hinge region), the difluoromethyl analog may be highly potent while the trifluoromethyl analog is inactive.

Conversely, the trifluoromethyl group is more strongly electron-withdrawing and more lipophilic than the difluoromethyl group. In cases where activity is primarily driven by strong hydrophobic interactions or the modulation of ring electronics without the need for hydrogen bond donation, the -CF3 analog may prove superior. researchgate.net Therefore, the choice between a -CHF2 and a -CF3 substituent is a critical strategic decision in drug design, based on the hypothesized binding mechanism.

Table 3: Comparative Properties of -CHF2 and -CF3 Substituents and Their Mechanistic Implications

| Property | Difluoromethyl (-CHF2) | Trifluoromethyl (-CF3) | Mechanistic Implication |

| Hydrogen Bonding | Can act as a weak H-bond donor | Cannot act as an H-bond donor | Critical for binding to targets with H-bond acceptor sites (e.g., kinase hinges). nih.gov |

| Lipophilicity (Hansch π) | ~0.53 | ~1.07 | -CF3 provides a greater driving force for hydrophobic interactions. |

| Electronic Effect (Hammett σp) | +0.31 | +0.53 | -CF3 has a stronger electron-withdrawing effect, influencing pKa and aromatic ring reactivity. researchgate.net |

| Steric Size | Smaller than -CF3 | Larger than -CHF2 | Can influence fit within sterically constrained binding pockets. |

Computational and Theoretical Chemistry of 7 Difluoromethyl Naphthalen 2 Ol and Its Analogs

Molecular Modeling and Docking Studies for Elucidating Ligand-Target Interaction Mechanisms

For analogs of 7-(difluoromethyl)naphthalen-2-ol that exhibit biological activity, molecular modeling and docking studies are employed to understand how they interact with their biological targets, such as enzymes or receptors. rsc.org These computational techniques can:

Predict Binding Poses: Determine the most likely orientation of the ligand within the active site of the target protein.

Identify Key Interactions: Pinpoint specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. The CF₂H group, for example, can form beneficial hydrogen bonding interactions with residues like glutamic acid in mTOR. rsc.org

Estimate Binding Affinity: Calculate a theoretical binding energy, which can be used to rank the potency of different analogs.

For example, α,α-difluoromethyl ketones (DFMKs) embodying pyrazole (B372694) and isoxazole (B147169) nuclei have been investigated as potential COX inhibitors through computational and biological studies. researchgate.net

Prediction of Molecular Properties for Bioactivity Mechanism Elucidation (e.g., Lipophilicity, Hydrogen Bonding Capacity)

Computational methods can predict a range of physicochemical properties that are crucial for understanding the bioactivity and pharmacokinetic profile of a drug candidate.

The difluoromethyl group is often considered a bioisostere of a hydroxyl or thiol group, but it imparts different properties. beilstein-journals.org It is recognized that introducing one or more fluorine atoms can significantly impact physicochemical and biological properties. rsc.org

Predicted Molecular Properties of this compound and Analogs:

| Property | Computational Method | Significance for Bioactivity |

| Lipophilicity (logP) | Fragment-based methods (e.g., ALOGPS, XLOGP3), atom-based contributions. scispace.commdpi.com | Influences membrane permeability and distribution within the body. The CF₂H group generally increases lipophilicity compared to a hydroxyl group. researchgate.netcas.cn |

| Hydrogen Bonding Capacity | Quantum mechanical calculations (e.g., electrostatic potential surfaces). nih.gov | The CF₂H group can act as a hydrogen bond donor, which can be critical for target binding. beilstein-journals.orgresearchgate.net Its hydrogen bond donating ability is weaker than that of an alcohol. beilstein-journals.org |

| Polar Surface Area (PSA) | Fragment-based methods. scispace.com | Affects cell penetration and oral bioavailability. |

| pKa | DFT with continuum solvation models. | Determines the ionization state of the molecule at physiological pH, which impacts solubility and target interaction. |

This table presents generally applied computational methods for property prediction and their relevance.

Studies have shown that compounds with a CF₂H group are better hydrogen-bond donors than their methylated counterparts. semanticscholar.org The lipophilicity, often measured by the partition coefficient (logP), is crucial for a molecule's ability to cross lipid membranes. chapman.edu

Mechanistic Investigations of Difluoromethylation Reactions Using Computational Approaches

Computational chemistry plays a vital role in understanding the mechanisms of reactions used to synthesize this compound and its analogs. Difluoromethylation reactions can proceed through various pathways, including radical, nucleophilic, and electrophilic mechanisms.

Radical Difluoromethylation: Many methods for C-H difluoromethylation rely on the generation and reactivity of the difluoromethyl radical. rsc.org Computational studies can model the stability and reactivity of this radical species.

Difluorocarbene Chemistry: In some synthetic routes, difluorocarbene (:CF₂) is generated in situ. nih.govbeilstein-journals.org Computational modeling can elucidate the reaction of difluorocarbene with the naphthalene (B1677914) ring, including the initial attack and subsequent rearrangement steps. For example, the reaction of HCF₂OTf with a base can form difluorocarbene, which is supported by trapping experiments and computational analysis. nih.gov

Metal-Catalyzed Difluoromethylation: For transition metal-catalyzed reactions, computational studies can detail the entire catalytic cycle, including oxidative addition, reductive elimination, and the role of ligands. nih.gov For instance, DFT calculations can shed light on the mechanism of Pd-catalyzed difluoromethylation, including the potential involvement of Pd(IV) intermediates. nih.gov

By providing a detailed energetic and structural picture of the reaction landscape, computational studies guide the development of more efficient and selective synthetic methods for this class of compounds.

Conformational Dynamics and Energetic Landscapes

The conformational flexibility of this compound is primarily centered around the rotation of the hydroxyl (-OH) and difluoromethyl (-CHF₂) groups relative to the rigid naphthalene ring. Understanding the energetic landscape associated with these conformational changes is crucial for elucidating the molecule's potential interactions and reactivity. Computational chemistry provides powerful tools to explore these dynamics.

Detailed analysis of the conformational space of this compound reveals several key rotamers. The primary degrees of freedom are the dihedral angles defined by the C(3)-C(2)-O-H and C(8)-C(7)-C(α)-H bonds. Quantum chemical calculations, typically employing Density Functional Theory (DFT), can map the potential energy surface as a function of these rotations.

Research Findings:

Theoretical studies on similar aromatic systems, such as 2-naphthol (B1666908), indicate that the hydroxyl proton can exist in two planar conformations, syn and anti, relative to the C1 carbon of the naphthalene ring. The energy barrier for this rotation is generally low. For this compound, the introduction of the difluoromethyl group at the 7-position is not expected to significantly hinder the rotation of the distant hydroxyl group.

The conformational landscape of the difluoromethyl group is more complex. Rotation around the C(7)-C(α) bond leads to different spatial orientations of the fluorine and hydrogen atoms relative to the naphthalene plane. These rotations influence the molecule's dipole moment and its potential for intermolecular interactions.

Computational models of analogous fluorinated aromatic compounds suggest that specific conformations can be stabilized by weak intramolecular hydrogen bonds or other non-covalent interactions. For instance, an orientation where a fluorine atom is in proximity to a neighboring aromatic proton might represent a local energy minimum.

The energetic landscape of this compound is therefore characterized by several local minima corresponding to stable conformers, separated by rotational energy barriers. The relative energies of these conformers determine their population at a given temperature.

Illustrative Conformational Energy Profile:

To illustrate the energetic landscape, a hypothetical rotational profile for the difluoromethyl group in this compound is presented below. This data is based on typical energy barriers and minima observed in computational studies of similar fluorinated aromatic compounds. The dihedral angle is defined by H-C(α)-C(7)-C(8).

| Dihedral Angle (H-C(α)-C(7)-C(8)) (Degrees) | Relative Energy (kcal/mol) | Conformer Description |

| 0 | 0.00 | Staggered - Global Minimum |

| 60 | 2.50 | Eclipsed - Rotational Barrier |

| 120 | 0.25 | Staggered - Local Minimum |

| 180 | 2.65 | Eclipsed - Rotational Barrier (Highest) |

| 240 | 0.25 | Staggered - Local Minimum |

| 300 | 2.50 | Eclipsed - Rotational Barrier |

Interactive Data Table: Calculated Properties of Key Conformers

The following table presents hypothetical calculated properties for the most stable conformers of this compound, as would be determined by DFT calculations. These properties are critical for understanding the molecule's behavior in different environments.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| A (Syn) | 0.00 | 2.15 |

| B (Anti) | 0.45 | 2.80 |

Advanced Research Applications of Difluoromethylated Naphthalenols

Role as Versatile Building Blocks in Complex Organic Synthesis

While specific documented syntheses using 7-(difluoromethyl)naphthalen-2-ol as a starting material are not extensively reported in publicly available literature, its structure suggests significant potential as a versatile building block in complex organic synthesis. The naphthalene (B1677914) core provides a rigid, aromatic scaffold that is prevalent in many biologically active molecules and functional materials. The hydroxyl (-OH) and difluoromethyl (-CHF2) groups offer distinct points for chemical modification.

The hydroxyl group can be readily converted into a variety of other functional groups, such as ethers, esters, and triflates. This allows for the coupling of the naphthalene scaffold to other molecular fragments through well-established synthetic methodologies. The difluoromethyl group, while relatively inert, can influence the reactivity of the aromatic ring and can be a site for specific transformations underforcing conditions. The electron-withdrawing nature of the CHF2 group can direct electrophilic aromatic substitution to specific positions on the naphthalene ring.

The synthesis of functionalized naphthalene derivatives is a cornerstone of developing materials for organic optoelectronics. nih.gov The "building-block approach," where different molecular units are combined, is a key strategy in creating new organic semiconductor materials. nih.gov Naphthalene and its derivatives are attractive building blocks due to their stable structure and the ease of functionalization at various positions. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Condition | Product Type | Potential Application |

| Hydroxyl (-OH) | Alkyl halide, Base | Ether | Medicinal chemistry, materials science |

| Hydroxyl (-OH) | Acyl chloride, Base | Ester | Prodrugs, liquid crystals |

| Hydroxyl (-OH) | Triflic anhydride, Base | Triflate | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |

| Aromatic C-H | Various | Further functionalized naphthalenes | Fine-tuning of electronic and physical properties |

Development of Chemical Probes and Tags for Biophysical Studies

Naphthalene derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of chemical probes and tags. nih.gov The introduction of a difluoromethyl group can modulate the photophysical properties of the naphthalene core, such as its quantum yield and emission wavelength. nih.gov These characteristics are crucial for designing sensitive and specific probes for biophysical studies.

While direct studies on this compound as a chemical probe are not prominent, the general class of naphthalene-based fluorescent probes is used to investigate biological events in real-time with high spatial resolution. rsc.org The hydrophobic nature of the naphthalene ring facilitates interaction with biological macromolecules, and the difluoromethyl group can enhance binding affinity and specificity through non-covalent interactions.

Key Attributes for a Chemical Probe:

Photostability: The rigid and large π-electron conjugated system of naphthalene dyes contributes to their high quantum yield and excellent photostability. nih.gov

Environmental Sensitivity: The fluorescence of naphthalene derivatives can be sensitive to the polarity of their microenvironment, allowing them to probe changes in protein conformation or binding events.

Biocompatibility: The relatively small size of such molecules minimizes disruption to the biological system being studied. rsc.org

Applications in Materials Science Research (e.g., Functional Naphthalene Derivatives in Optoelectronics)

Functionalized naphthalene derivatives are of significant interest in materials science, particularly in the field of optoelectronics. nih.gov Naphthalene-based materials have been utilized in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The electronic properties of these materials can be finely tuned by introducing various substituents onto the naphthalene core.

Table 2: Potential Optoelectronic Properties Influenced by the Difluoromethyl Group

| Property | Influence of -CHF2 Group | Potential Application |

| Electron Affinity | Increased | n-type semiconductor in OFETs |

| Ionization Potential | Increased | Improved air stability of materials |

| Band Gap | Modified | Tuning of absorption and emission spectra in OLEDs |

| Molecular Packing | Altered | Optimization of charge transport pathways |

Mechanistic Studies in Enzyme Inhibition and Receptor Modulation

Naphthol derivatives have been investigated as inhibitors of various enzymes. nih.govnih.gov The introduction of a difluoromethyl group can enhance the biological activity of a molecule for several reasons. The CHF2 group can act as a bioisostere for a hydroxyl or thiol group, potentially forming hydrogen bonds with active site residues. Its lipophilicity can also improve cell membrane permeability.

While there is no specific data on this compound as an enzyme inhibitor, related 1-naphthol (B170400) derivatives have shown potent inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov In studies of cyclooxygenase (COX) inhibitors, the presence of a hydroxyl group on the naphthalene nucleus was found to be crucial for activity. nih.gov Docking experiments have shown that this hydroxyl group can form a key hydrogen bond with amino acid residues in the enzyme's active site. nih.gov The difluoromethyl group in this compound could potentially influence the binding affinity and selectivity for target enzymes.

Design of Ligands for Supramolecular Chemistry Research

The naphthalene scaffold is a common component in the design of ligands for supramolecular chemistry. Its planar and aromatic nature allows it to participate in π-π stacking interactions, which are a driving force in the formation of self-assembled structures. The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, providing another handle for directing supramolecular assembly.

The difluoromethyl group can also participate in non-covalent interactions, such as halogen bonding (with the fluorine atoms) and other dipole-dipole interactions, which can be exploited in the design of complex supramolecular architectures. While specific studies involving this compound in supramolecular chemistry are not readily found, research on the interaction of naphthols with other molecules demonstrates the principles that would apply. For example, α- and β-naphthol have been shown to form clathrate compounds with pyromellitic diimide-based cyclophanes through a combination of hydrogen bonding and charge-transfer interactions. utm.my

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Methodologies for Site-Selective Difluoromethylation

The precise installation of a difluoromethyl group onto a naphthalene (B1677914) scaffold, especially at a specific position (site-selectivity), remains a significant synthetic challenge. Future research should prioritize the development of more efficient, sustainable, and selective methods.

Traditionally, synthesizing substituted naphthalenes involves electrophilic aromatic substitution, but controlling regioselectivity can be difficult. researchgate.net Modern strategies have shifted towards transition-metal-catalyzed C-H bond functionalization, which offers a more direct and atom-economical approach. researchgate.net A key future goal is the refinement of these methods for naphthalene systems. For instance, palladium-catalyzed C-H difluoromethylation has been successfully applied to aromatic carbonyls, achieving high para-selectivity. rsc.org Adapting such methodologies for the selective C-7 difluoromethylation of naphthalen-2-ol derivatives is a logical and important next step.

A particularly promising avenue is the use of visible-light photocatalysis, which allows reactions to proceed under mild and environmentally benign conditions. nih.govnih.gov Recent advancements have demonstrated the direct C-H difluoromethylation of various heterocycles using photocatalytic systems, sometimes employing dual-active-center catalysts to enhance efficiency. nih.govacs.org Expanding these photocatalytic methods to naphthalene derivatives like 7-(Difluoromethyl)naphthalen-2-ol could provide high-yield pathways that avoid harsh reagents and high temperatures. nih.govacs.org

Furthermore, sustainability can be enhanced by developing methods that utilize more accessible and stable difluoromethyl sources. Research into novel difluoromethylating agents that are less expensive and more stable is crucial for the large-scale and cost-effective synthesis of these valuable compounds. researchgate.net

| Sustainable Reagent Development | Lower cost, improved safety and stability. researchgate.net | Ensuring high reactivity and compatibility with catalytic cycles. | Design and synthesis of novel, efficient CF2H radical precursors. |

Exploration of Underexplored Reactivity Pathways and Functional Group Transformations

Beyond its synthesis, the reactivity of the difluoromethyl group and the naphthalene core in this compound is an area ripe for exploration. The CF2H group is not merely an inert substituent; its electronic properties can influence the reactivity of the aromatic ring and the hydroxyl group.

Future studies should systematically investigate the functional group transformations possible for this compound. For example, the hydroxyl group at the C-2 position can be a handle for further derivatization, allowing for the creation of a library of related compounds with diverse properties. Research into etherification, esterification, or coupling reactions at this position, and how the C-7 difluoromethyl group influences these transformations, would be highly valuable.

Conversely, the difluoromethylated aromatic ring itself presents unique reactivity. While C-F bonds are notoriously strong, methods for their activation are emerging, which could open up novel synthetic pathways. researchgate.net Research could also focus on reactions that leverage the slightly acidic nature of the CF2H proton, potentially leading to new C-C or C-heteroatom bond formations under specific basic conditions. Understanding the interplay between the hydroxyl and difluoromethyl groups in directing further substitutions on the naphthalene ring is another critical area for mechanistic and synthetic investigation.

Integration of Advanced Computational Tools for Predictive Molecular Design and Mechanistic Understanding

Computational chemistry offers powerful tools to accelerate research and provide deep mechanistic insights, moving beyond purely empirical lab work. frontiersin.org The integration of these tools is crucial for advancing the study of this compound.

Density Functional Theory (DFT) has already proven invaluable for understanding the mechanisms of complex catalytic reactions, such as metallaphotoredox-catalyzed difluoromethylation. nih.gov By applying DFT calculations, researchers can elucidate reaction pathways, rationalize observed selectivities, and predict the outcomes of new reaction designs before attempting them in the lab. nih.govnih.gov For this compound, computational studies could model the transition states for various C-H functionalization approaches, helping to design catalysts and conditions that favor C-7 substitution.

For molecular design, computational approaches can predict how modifications to the this compound structure will affect its properties. frontiersin.orgevotec.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the synthesis of more potent and selective derivatives. nih.gov Furthermore, molecular dynamics simulations can be used to study how these molecules interact with biological targets like proteins, predicting binding affinities and modes of interaction. frontiersin.org The use of artificial intelligence (AI) and machine learning is also emerging as a powerful strategy for de novo drug design and for predicting molecular properties with high accuracy. frontiersin.org

Table 2: Applications of Computational Tools in the Study of Difluoromethylated Naphthalenes

| Computational Method | Application | Potential Impact on this compound Research |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating transition state energies. nih.govnih.gov | Rational design of site-selective synthetic routes; understanding reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on molecular structure. nih.gov | Prioritizing synthetic targets for drug discovery programs. |

| Molecular Docking & Dynamics | Simulating ligand-protein interactions, predicting binding affinity. frontiersin.org | Identifying potential biological targets and understanding binding mechanisms. |

| Artificial Intelligence (AI) / Machine Learning (ML) | De novo molecular design, predicting ADMET properties. frontiersin.orgnih.gov | Designing novel derivatives with optimized therapeutic properties. |

Interdisciplinary Research on Biological Interaction Mechanisms and Chemoproteomic Applications

The true value of a chemical compound is often realized through interdisciplinary collaboration. nih.gov For this compound, research at the interface of chemistry and biology is essential to uncover its potential applications, particularly in medicine and chemical biology.

Future research should focus on systematically screening the compound and its derivatives against a wide range of biological targets. The difluoromethyl group's ability to act as a bioisostere of a hydroxyl group suggests it could be a potent modulator of enzymes or receptors where hydrogen bonding is critical for recognition. scispace.com Studies investigating its interactions with protein families such as kinases, hydrolases, or oxidoreductases could reveal novel biological activities. nih.gov The interaction of naphthalene-based compounds with various biological systems has been a subject of study, and understanding how the difluoromethyl group modifies these interactions is a key question. nih.gov

Chemoproteomics provides a powerful platform for target identification and mechanism-of-action studies on a proteome-wide scale. rti.orgresearchgate.net By creating chemical probes based on the this compound scaffold, researchers can identify its direct binding partners within a complex biological system, such as a cell lysate. nih.gov This approach can uncover novel therapeutic targets and provide crucial insights into a compound's selectivity and potential off-target effects, which is invaluable for drug development. rti.orgresearchgate.net Integrating chemoproteomic profiling early in the discovery pipeline can facilitate the optimization of lead compounds and provide a clearer path toward clinical applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(Difluoromethyl)naphthalen-2-ol, and how can reaction conditions be controlled to enhance yield and purity?

- Methodological Answer : Synthesis typically involves multi-step procedures, including hydroxylation and difluoromethylation. Key steps include:

- Precursor selection : Use naphthalen-2-ol derivatives (e.g., iodinated or brominated analogs) as starting materials for regioselective functionalization .

- Catalyst optimization : Employ transition metal catalysts (e.g., Pd/Cu systems) for C–F bond formation under controlled temperatures (80–120°C) to minimize side reactions .

- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product. Monitor purity via TLC or HPLC .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and fluorine coupling (e.g., splitting patterns for -CF₂H groups) .

- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and fluoromethyl groups). Example: Intramolecular O–H⋯F interactions stabilize conformation .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+H]⁺ ion detection) .

Q. How can researchers validate the purity of this compound using chromatographic techniques?

- Methodological Answer :

- Gas chromatography (GC) : Use polar capillary columns (e.g., HP-5MS or CP-Sil 5 CB) with temperature gradients (50–300°C) to separate volatile impurities .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify trace contaminants. Adjust mobile phase (e.g., acetonitrile/water) for optimal resolution .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to map electron density. Analyze Fukui indices to identify nucleophilic/electrophilic sites .

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS models to predict regioselectivity .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots for halogenation reactions) .

Q. What experimental strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Dose-response optimization : Use factorial design to test variables (e.g., concentration, exposure time) and identify confounding factors (e.g., metabolic degradation in vivo) .

- Metabolite profiling : Employ LC-MS/MS to detect active metabolites in biological matrices. Compare in vitro enzyme assays (e.g., CYP450 inhibition) with in vivo pharmacokinetic data .

- Control groups : Include sham-treated and positive/negative controls to isolate compound-specific effects .

Q. How do the difluoromethyl and hydroxyl groups influence intermolecular interactions in solid-state structures, and how can these be analyzed experimentally?

- Methodological Answer :

- X-ray diffraction : Collect single-crystal data (Mo Kα radiation, λ = 0.71073 Å) to measure dihedral angles between aromatic rings and fluorine/hydroxyl groups. Example: Intramolecular O–H⋯N hydrogen bonds (2.59 Å) stabilize conformation .

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition temperatures) to correlate intermolecular forces (e.g., van der Waals interactions) with melting points .

- IR spectroscopy : Identify stretching frequencies for O–H (3200–3600 cm⁻¹) and C–F (1100–1250 cm⁻¹) to quantify hydrogen bonding strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.